
KU-60019
Descripción general
Descripción
KU-60019 es un inhibidor potente y selectivo de la quinasa de ataxia telangiectasia mutada (ATM). La quinasa ATM es un miembro de la familia de quinasas relacionadas con la fosfatidilinositol 3-quinasa, que desempeña un papel fundamental en la regulación de los puntos de control del ciclo celular y la reparación del ADN. Se ha demostrado que this compound es altamente eficaz en la radiosensibilización de células de glioma humano, convirtiéndolo en una herramienta valiosa en la investigación y terapia del cáncer .
Aplicaciones Científicas De Investigación
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide, also known as KU-60019, is a chemical compound with applications in scientific research, particularly in cancer therapy and DNA damage repair. It is a selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase, playing a crucial role in modulating cellular responses to DNA damage.
Scientific Research Applications
This compound is valuable in scientific research due to its role in DNA damage repair and its potential therapeutic applications in cancer treatment. The compound's applications are related to its function as an ATM kinase inhibitor.
ATM Kinase Inhibition
This compound functions primarily by inhibiting ATM kinase activity, which is essential for DNA damage response and repair mechanisms. It binds to the ATP-binding pocket of ATM, preventing the phosphorylation of downstream substrates involved in DNA repair and cell cycle arrest. The compound has a high potency in inhibiting ATM activity, with an IC50 value of 6.3 nM. The inhibition of ATM leads to decreased phosphorylation of key proteins involved in cell cycle regulation and DNA repair, such as p53 and γ-H2AX.
Cancer Therapy
Research has explored the potential application of this compound in cancer therapy. By inhibiting ATM signaling, this compound can impair a cancer cell's ability to repair DNA damage, making it more susceptible to the cytotoxic effects of radiotherapy.
Interaction Studies
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. These studies typically involve:
- Analyzing binding affinities
- Assessing drug-target residence time
- Evaluating the impact of this compound on downstream signaling pathways
These studies help elucidate the potential therapeutic roles this compound may play.
Mecanismo De Acción
KU-60019 ejerce sus efectos al inhibir selectivamente la quinasa ATM. La quinasa ATM se activa en respuesta a roturas de doble cadena de ADN y juega un papel crucial en el inicio de los procesos de reparación del ADN. Al inhibir la quinasa ATM, this compound evita la fosforilación de sustratos clave involucrados en la reparación del ADN, como H2AX y p53. Esta inhibición conduce a una mayor sensibilidad de las células cancerosas a la radioterapia, ya que las células no pueden reparar eficazmente el daño del ADN .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
KU-60019 se puede sintetizar mediante un proceso de múltiples pasos que implica la reacción de varios intermediarios químicos. La síntesis generalmente comienza con la preparación de un derivado de tioxanteno, que luego se somete a modificaciones químicas adicionales para introducir las porciones de morfolina y pirano. El producto final se obtiene mediante pasos de purificación y cristalización .
Métodos de producción industrial
La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como recristalización y cromatografía para cumplir con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
KU-60019 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los anillos de morfolina y pirano. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones normalmente implican temperaturas moderadas y el uso de solventes como el dimetilsulfóxido (DMSO).
Reacciones de oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.
Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio en condiciones controladas.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con grupos funcionales modificados, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en el estado de oxidación del compuesto .
Comparación Con Compuestos Similares
KU-60019 se compara con otros inhibidores de la quinasa ATM, como KU-55933, KU-59403 y CP-466722. Si bien todos estos compuestos se dirigen a la quinasa ATM, this compound se distingue por su mayor potencia y selectividad. Tiene un valor de IC50 de 6,3 nanomolares, que es significativamente más bajo que el de KU-55933, lo que lo convierte en un inhibidor más eficaz. Además, this compound ha mostrado una mayor selectividad sobre otras quinasas, como la quinasa de proteína dependiente de ADN y la quinasa ATR, lo que destaca aún más su singularidad .
Lista de compuestos similares
- KU-55933
- KU-59403
- CP-466722
- AZ31
- AZ32
- AZD0156
- AZD1390
Actividad Biológica
The compound 2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide , commonly referred to as KU-60019 , is a potent and selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase. This compound has garnered significant attention in the field of cancer research due to its ability to modulate cellular responses to DNA damage, making it a promising candidate for therapeutic applications.
Chemical Structure and Properties
This compound features a complex organic structure that includes a morpholine ring and a thioxanthene moiety. Its molecular formula is with a molecular weight of approximately 547.67 g/mol. The structural characteristics contribute to its biological activity, particularly in inhibiting ATM kinase.
This compound acts primarily by binding to the ATP-binding pocket of ATM, preventing its phosphorylation of downstream substrates involved in DNA repair and cell cycle regulation. This inhibition leads to decreased phosphorylation of critical proteins such as p53 and γ-H2AX, which are essential for the DNA damage response. The compound exhibits an IC50 value of 6.3 nM , indicating its high potency in inhibiting ATM activity.
1. DNA Damage Response
This compound has been shown to enhance the sensitivity of cancer cells to radiation therapy by impairing their ability to repair DNA damage. In studies involving glioma cell lines (U87 and U1242), this compound significantly radiosensitized these cells, leading to increased cytotoxicity when combined with ionizing radiation.
2. Inhibition of Cell Migration and Invasion
In addition to its effects on DNA repair, this compound inhibits cell migration and invasion in glioma cells by more than 60% at certain concentrations. This suggests potential applications in preventing metastasis in cancer therapy.
3. Impact on Survival Signaling Pathways
Research indicates that this compound compromises survival signaling pathways involving insulin and AKT, further supporting its role as a therapeutic agent in oncology. The disruption of these pathways can lead to enhanced apoptosis in cancer cells.
Case Studies
Several studies have explored the efficacy of this compound in various cancer models:
Study | Cancer Type | Key Findings |
---|---|---|
Glioma | Radiosensitization effect observed; IC50 = 6.3 nM for ATM inhibition | |
Breast Cancer | Enhanced sensitivity to chemotherapeutic agents when combined with this compound | |
Colorectal Cancer | Inhibition of tumor growth in xenograft models |
Propiedades
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELLOWTHJGVIC-BGYRXZFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580453 | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925701-49-1 | |
Record name | KU-60019 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KU-60019 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KU-60019?
A1: this compound is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [, , , , , , ] It exerts its effects by binding to the ATM kinase domain, thereby preventing its activation and downstream signaling. This inhibition disrupts the DNA damage response (DDR), a crucial cellular pathway for repairing DNA double-strand breaks (DSBs). [, , , , , , , ] You can find more information about ATM kinase inhibitors on .
Q2: What are the downstream consequences of ATM kinase inhibition by this compound?
A2: this compound's inhibition of ATM kinase leads to a cascade of downstream effects, including:
- Impaired DNA Damage Response (DDR): this compound effectively blocks the phosphorylation of key ATM targets like p53, H2AX, KAP1, and CHK2, ultimately hindering DNA repair processes. [, , , , , ]
- Reduced Pro-Survival Signaling: this compound has been shown to decrease the phosphorylation of AKT, a key protein involved in cell survival and proliferation. [, , ] This effect appears to be mediated through ATM's regulation of a phosphatase acting on AKT. []
- Inhibition of Cell Migration and Invasion: Studies have shown that this compound reduces the migratory and invasive capabilities of glioma cells in vitro, suggesting ATM's involvement in these processes, potentially through its influence on AKT. []
Q3: How effective is this compound at radiosensitizing cancer cells?
A3: this compound exhibits potent radiosensitizing effects on various cancer cells, especially those deficient in DNA repair mechanisms or with specific genetic backgrounds. [, , , , , , ] Studies have demonstrated that:
- Glioblastoma: this compound effectively radiosensitizes human glioblastoma cells, particularly those with mutant p53. [, , , , ] In vivo studies using orthotopic xenograft models showed a significant increase in survival rates in mice treated with a combination of this compound and radiation compared to controls. []
- Prostate Cancer: ATM inhibition by this compound has shown promising results in enhancing the effects of ionizing radiation in PTEN-deficient prostate tumor cells. [, ] This synergistic effect was observed both in vitro and in vivo, highlighting the potential of targeting ATM in cancers with PTEN mutations. [, ]
Q4: Does this compound interact with other cancer therapies?
A4: this compound has shown promising interactions with other cancer therapies:
- Temozolomide (TMZ): While TMZ alone failed to radiosensitize certain glioblastoma cells, combining this compound with TMZ and radiation resulted in slightly increased cell death. [] Furthermore, this compound, with or without TMZ, reduced glioma cell growth without significantly affecting human embryonic stem cell-derived astrocytes. []
- PARP Inhibitors: Studies suggest a synergistic effect between ATM and PARP1 inhibition. [] Loss of ATM function, either through genetic deficiency or this compound treatment, leads to spontaneous DNA damage and increased PARylation. [] Simultaneous inhibition of PARP1 further exacerbates DNA damage, triggering the G2/M checkpoint and ultimately leading to cell death. []
Q5: Are there any biomarkers that could predict the efficacy of this compound treatment?
A5: Research suggests that tumor expression levels of certain genes could potentially predict the response to this compound treatment:
- TP53: Glioma-initiating cells (GICs) with low TP53 expression exhibited increased sensitivity to this compound and radiation. [] This finding indicates that TP53 levels could serve as a potential biomarker for predicting the efficacy of this compound-mediated radiosensitization.
- PI3K: Conversely, high expression of phosphatidylinositol 3-kinase (PI3K) in GICs was associated with increased sensitivity to this compound and radiation. [] This suggests that PI3K expression could also be a potential biomarker for predicting treatment response.
Q6: Is this compound associated with any toxicities?
A6: Preclinical studies have shown no significant toxicity associated with this compound treatment:
- Genotoxicity: No increased clastogenicity or point mutations were observed in cells treated with this compound and radiation compared to radiation alone. []
- In Vivo Toxicity: Prolonged infusion of this compound into the brains of mice at millimolar concentrations did not result in significant histological changes in the brain or other organs. []
Q7: Are there any alternative approaches or compounds with similar mechanisms of action?
A7: While this compound is a potent and selective ATM inhibitor, research is ongoing to identify alternative strategies for modulating ATM activity and the DDR. These include:
- Other ATM Inhibitors: Several other ATM inhibitors, such as AZD0156 and KU-55933, have been developed and are being investigated for their therapeutic potential. [, , , ]
- Targeting ATM Downstream Effectors: Inhibiting downstream targets of ATM, such as CHK1/2 or WEE1, could also provide therapeutic benefits, especially in combination with DNA-damaging agents. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.